Cyclohexanol, 1-amino-3-aminomethyl-3,5,5-trimethyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol can be synthesized through several methods. One common synthetic route involves the hydrogenation of isophorone nitrile in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of 1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified through distillation and other separation techniques to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.
Reduction: It can be reduced to form various amines and related compounds.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides and hydroxylamines, while reduction can produce primary and secondary amines .
Scientific Research Applications
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. It can also interact with enzymes and other proteins, potentially modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexane: This compound is structurally similar but lacks the hydroxyl group present in 1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol.
3-aminomethyl-3,5,5-trimethylcyclohexylamine: Another similar compound with slight variations in the amino group positioning.
Uniqueness
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both amino and hydroxyl groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
CAS No. |
25724-35-0 |
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Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H22N2O/c1-8(2)4-9(3,7-11)6-10(12,13)5-8/h13H,4-7,11-12H2,1-3H3 |
InChI Key |
CECAZZROEIAEGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(N)O)(C)CN)C |
Origin of Product |
United States |
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